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Introduction
FD-1080 is a near-infrared (NIR) II fluorophore with excitation and emission wavelengths

beyond 1000 nm, placing it in the second biological window (NIR-II, 1000-1700 nm).[1][2][3][4]

This spectral range offers significant advantages for in vivo imaging, including reduced photon

scattering, deeper tissue penetration, and lower autofluorescence compared to traditional NIR-I

imaging (700-900 nm).[1][2] FD-1080 free acid has emerged as a valuable tool in cancer

research for high-resolution, deep-tissue imaging of tumor vasculature and for tracking the

biodistribution of drug delivery systems. This document provides detailed application notes and

protocols for the use of FD-1080 free acid in cancer research imaging.

Physicochemical and Fluorescence Properties
FD-1080 is a heptamethine cyanine dye characterized by its excellent photostability and water

solubility, the latter being enhanced by the presence of two sulfonic acid groups.[2][4] Its

fluorescence quantum yield is significantly enhanced when complexed with fetal bovine serum

(FBS), a common component of cell culture media and a proxy for in vivo protein interaction.[3]

[5]
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Property Value Reference

Excitation Maximum (Ex) ~1064 nm [3][5]

Emission Maximum (Em) ~1080 nm [3][5]

Absorbance Maximum ~1046 nm [1]

Quantum Yield (in ethanol) 0.31% [5]

Quantum Yield (with FBS) 5.94% [3][5]

Molecular Weight 765.31 g/mol

Formula C₄₀H₃₈ClN₂NaO₆S₂

Cellular Uptake and Mechanism of Action
The precise uptake mechanism of FD-1080 free acid in cancer cells is an area of ongoing

investigation. However, based on studies of similar heptamethine cyanine dyes, the uptake is

likely mediated by a combination of factors:

Organic Anion-Transporting Polypeptides (OATPs): Many cancer cells overexpress OATPs,

which can facilitate the transport of anionic molecules like FD-1080 across the cell

membrane.[6][7]

Endocytosis: When in circulation, FD-1080 can bind to serum proteins like albumin. This

complex can then be taken up by cancer cells through endocytosis.[8]

Enhanced Permeability and Retention (EPR) Effect: In vivo, the leaky vasculature and poor

lymphatic drainage of solid tumors lead to the passive accumulation of macromolecules and

nanoparticles, including FD-1080 complexed with serum proteins.

It is important to note that FD-1080 is primarily a fluorescent probe for imaging and does not

have a known direct effect on specific signaling pathways in its ground state. However, upon

irradiation with NIR light, it can generate reactive oxygen species (ROS), a property that can be

exploited for photodynamic therapy (PDT).[9][10][11][12]

Signaling Pathway and Cellular Fate Diagram
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Caption: Proposed cellular uptake and photodynamic action of FD-1080.

Experimental Protocols
In Vitro Imaging with Fluorescence Microscopy
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This protocol is suitable for various adherent cancer cell lines, including HepG2 (liver cancer),

MDA-MB-231 (breast cancer), and HeLa (cervical cancer).

Materials:

FD-1080 free acid

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Complete cell culture medium (e.g., DMEM with 10% FBS)

Cancer cell line of interest

Glass-bottom dishes or chamber slides

Fluorescence microscope equipped with a NIR-II detector and a 1064 nm laser.

Procedure:

Prepare Stock Solution: Dissolve FD-1080 free acid in DMSO to make a 10 mM stock

solution. Store at -20°C or -80°C, protected from light.

Prepare Working Solution: Dilute the stock solution in complete cell culture medium to a final

concentration of 2-10 µM. Warm the medium to 37°C before dilution.

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to

adhere and grow to 70-80% confluency.

Staining: Remove the culture medium and wash the cells once with warm PBS. Add the FD-

1080 working solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.

Washing: Aspirate the staining solution and wash the cells three times with warm PBS for 5

minutes each.

Imaging: Add fresh PBS or serum-free medium to the cells. Image the cells using a

fluorescence microscope with a 1064 nm excitation laser and an appropriate NIR-II emission
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filter.

In Vitro Analysis with Flow Cytometry
This protocol can be used to quantify the uptake of FD-1080 in a population of cancer cells,

such as PC-3 (prostate cancer) or HeLa cells.

Materials:

FD-1080 free acid

DMSO

PBS, pH 7.4

Complete cell culture medium

Cancer cell line of interest

Trypsin-EDTA

Flow cytometry tubes

Flow cytometer with a laser capable of exciting at or near 1064 nm and a detector for NIR-II

emissions.

Procedure:

Prepare Solutions: Prepare 10 mM FD-1080 stock solution in DMSO and a 2-10 µM working

solution in complete culture medium as described above.

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the FD-

1080 working solution for 10-30 minutes at 37°C.

Cell Harvesting:

For suspension cells, centrifuge at 400 x g for 4 minutes, discard the supernatant, and

wash twice with cold PBS.
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For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then centrifuge and

wash as for suspension cells.

Resuspension: Resuspend the cell pellet in 1 mL of cold PBS or serum-free medium.

Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Use unstained

cells as a negative control to set the gates.

In Vivo Imaging in Tumor-Bearing Mice
This protocol describes the intravenous administration of FD-1080 for imaging tumors in a

xenograft mouse model.

Materials:

FD-1080 free acid

DMSO

PBS, pH 7.4

Tumor-bearing mice (e.g., nude mice with subcutaneous HepG2 xenografts)

In vivo imaging system equipped with a 1064 nm laser and an InGaAs camera for NIR-II

detection.

Procedure:

Prepare Injection Solution: Prepare a 10 mM FD-1080 stock solution in DMSO. Dilute the

stock solution with PBS to a final concentration of 80 µM. Ensure the final DMSO

concentration is low to avoid toxicity.

Animal Preparation: Anesthetize the tumor-bearing mouse according to approved

institutional animal care protocols.

Injection: Intravenously inject 200 µL of the 80 µM FD-1080 working solution into the tail vein

of the mouse.[13]
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Imaging: Acquire whole-body NIR-II fluorescence images at various time points post-injection

(e.g., 10 min, 30 min, 1h, 3h, 6h, 12h, 24h) to observe the biodistribution and tumor

accumulation of the dye.

Data Analysis: Quantify the fluorescence intensity in the tumor region and in a background

region (e.g., muscle) to calculate the signal-to-background ratio (SBR).

Experimental Workflow Diagrams
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Caption: In Vitro Experimental Workflow for FD-1080.
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Caption: In Vivo Imaging Experimental Workflow.

Quantitative Data Presentation
The signal-to-background ratio (SBR) is a critical parameter for evaluating the performance of a

fluorescent probe in vivo. Higher SBR values indicate better contrast between the target tissue

(tumor) and surrounding healthy tissue.
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Tumor Model
Imaging
Conditions

Time Post-
Injection

Signal-to-
Background
Ratio (SBR)

Reference

Mouse Hindlimb

Vasculature

1064 nm

excitation
Not specified 4.32

HepG2

Xenograft

1064 nm

excitation
12 hours

~3.5 (with

targeting

peptide)

Note: SBR values can vary significantly depending on the tumor model, dye concentration,

imaging system, and data analysis methods. The values presented here are for illustrative

purposes.

Conclusion
FD-1080 free acid is a powerful NIR-II fluorescent probe with significant potential for advancing

cancer research imaging. Its favorable photophysical properties allow for deep-tissue, high-

resolution visualization of tumors and their microenvironment. The protocols provided in this

document offer a starting point for researchers to utilize FD-1080 in a variety of in vitro and in

vivo applications. Further optimization of staining conditions and imaging parameters for

specific cancer models will likely enhance the utility of this promising imaging agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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